6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of fluorine atoms, which enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Research: The compound is used to investigate the role of fluorinated quinolones in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of fluorine atoms enhances its binding affinity and potency.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological properties and improved pharmacokinetic profiles compared to other fluoroquinolones.
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYTYBWLIBAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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